1-Phenethylpiperidine
Description
1-Phenethylpiperidine (CAS 332-14-9) is a piperidine derivative characterized by a phenethyl group attached to the nitrogen atom of the piperidine ring. This structural motif is critical in medicinal chemistry, as it is shared with opioid analgesics like fentanyl and its analogs . The compound has been studied extensively for its pharmacological properties, particularly as a σ2 receptor antagonist (AC927) in antiangiogenic research . Its synthesis and applications are documented in patents and pharmacological studies, highlighting its versatility in drug design .
Structure
3D Structure
Properties
IUPAC Name |
1-(2-phenylethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14/h1,3-4,7-8H,2,5-6,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDVAKGHPZJLTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059822 | |
| Record name | Piperidine, 1-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332-14-9 | |
| Record name | 1-(2-Phenylethyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Phenylethyl)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000332149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 1-(2-phenylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Piperidine, 1-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenethylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.785 | |
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| Record name | 1-(2-Phenylethyl)piperidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TY7C52M7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Method Based on Pyridine-4-Alcohol Derivatives (Patent CN105111136A)
This patented method describes a practical and scalable approach starting from 3-substituted pyridine-4-alcohols, which are inexpensive and readily available. The key steps are:
Step 1: Formation of Quaternary Ammonium Salt
- React 3-substituted pyridine-4-alcohol (R = H or CH₃) with phenethyl-2-halide (X = Br, I, or OMs) in solvents such as methyl tertiary butyl ether, acetonitrile, or dichloromethane.
- Reaction temperature: 20°C to 90°C.
- Molar ratio of pyridine derivative to phenethyl halide: 1:(1–2.5).
Step 2: Selective Reduction
- The quaternary ammonium salt is selectively reduced using sodium borohydride (NaBH₄) in alcoholic solvents (methanol, ethanol, or Virahol).
- Reaction temperature: -10°C to 20°C.
- Molar ratio of quaternary ammonium salt to NaBH₄: 1:(1–5).
- This reduction converts pyridine-4-alcohol to an enol intermediate, which isomerizes to the ketone, yielding 1-phenethylpiperidine-4-ketone.
-
- The crude product is purified by salt formation using acids such as 2,4,6-trinitrophenol, D- or L-tartaric acid, or hydrochloric acid.
- Recrystallization from ethanol followed by dissociation with 1M sodium or potassium hydroxide solution yields the pure product.
-
- Yields range from approximately 62% to 79%.
- The process is operationally simple, uses cheap raw materials, and is amenable to large-scale production.
- Selective reduction avoids over-reduction and side reactions.
Reaction Summary Table:
| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Quaternary salt formation | 3-substituted pyridine-4-alcohol + phenethyl-2-halide | 20–90 | MTBE, acetonitrile, DCM, etc. | ~77–90 | Stir overnight, solvent removal by spin-drying |
| Reduction | NaBH₄ (1–5 equiv) | -10 to 20 | Methanol, ethanol, Virahol | ~62–79 | Bubbles indicate reaction progress; TLC monitored |
| Purification | Acid salt formation + recrystallization | Room temp | Ethanol | — | Acid choice affects crystallization quality |
N-Alkylation of Piperidin-4-one Derivatives (Literature and Patent US8399677B2)
Another well-documented method involves:
Step 1: Reductive Amination
- React 4-piperidone hydrochloride monohydrate with aniline in the presence of zinc and acetic acid to form 4-anilinopiperidine.
- Conditions: Initial room temperature for 15–35 hours, followed by heating at 50–90°C for 15–35 hours.
Step 2: N-Alkylation
- Alkylate 4-anilinopiperidine with phenethyl halide (preferably bromide) under highly alkaline conditions (pH >14, using sodium hydroxide).
- Solvents: halogenated hydrocarbons such as dichloroethane.
- Reflux conditions for extended periods (e.g., 27 hours).
Step 3: Acylation
- Acylate the resulting 4-anilino-N-phenethylpiperidine with propionyl chloride in the presence of halogenated hydrocarbons.
- Isolate fentanyl analogues by solvent extraction and crystallization.
-
- This method is more complex and involves multiple purification steps.
- Polymerization side reactions and the need for anhydrous conditions increase cost and environmental concerns.
- Despite these drawbacks, it is a classical route to fentanyl and related compounds.
One-Pot Synthesis Approach (Research Article)
A convenient one-pot synthesis of fentanyl (which contains the this compound moiety) has been reported, involving:
- Sequential reactions performed at room temperature.
- Avoidance of isolation of intermediates.
- This method emphasizes operational simplicity and reduced reaction times but is less detailed in terms of intermediate purification and yields.
Comparative Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Pyridine-4-alcohol quaternary salt method | 3-substituted pyridine-4-alcohol | Phenethyl-2-halide, NaBH₄ | Quaternary salt formation + reduction | High yield, scalable, selective reduction | Requires control of reduction conditions |
| N-Alkylation of 4-piperidone derivatives | 4-piperidone hydrochloride, aniline | Phenethyl halide, NaOH, propionyl chloride | Reductive amination, alkylation, acylation | Established method for fentanyl synthesis | Longer reaction times, polymerization, environmental concerns |
| One-pot synthesis | Various | Sequential reagents | Multi-step one-pot | Simplified procedure, time-saving | Less detailed yield and purity data |
Research Findings and Practical Considerations
- The selective reduction of pyridine quaternary ammonium salts with sodium borohydride in alcoholic solvents is a key innovation enabling efficient preparation of this compound derivatives with high purity and yield.
- The use of phenethyl bromide as the alkylating agent is preferred due to its reactivity and availability.
- Temperature control during reduction (-10°C to 20°C) is critical to prevent side reactions and ensure selective conversion to the ketone intermediate.
- Purification by salt formation with acids such as tartaric acid or trinitrophenol improves crystallinity and facilitates isolation.
- The classical multi-step method involving reductive amination and acylation remains important for fentanyl synthesis but is less efficient for producing this compound alone.
- Environmental and safety considerations favor the pyridine quaternary ammonium salt method due to lower solvent use and milder conditions.
Chemical Reactions Analysis
1-Phenethylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phenethyl group can be replaced with other functional groups using appropriate reagents and conditions
Major products formed from these reactions include various substituted piperidines and phenethyl derivatives, which can have different pharmacological properties.
Scientific Research Applications
Pharmacological Applications
1-Phenethylpiperidine derivatives have been explored primarily in the context of opioid receptor modulation. The compound serves as a scaffold for creating both agonists and antagonists at μ-opioid receptors (MOR), which are critical targets for pain management therapies.
Multitarget Analgesics
Recent studies have investigated the potential of this compound derivatives as multitarget analgesics. For instance, the compound has been utilized to design ligands that not only bind to MOR but also interact with non-opioid receptors such as cannabinoid receptors (CB1) and imidazoline receptors. This approach aims to mitigate the side effects commonly associated with opioid therapies while enhancing analgesic efficacy.
- Case Study : A study highlighted the design of dual ligands targeting both MOR and CB1 receptors, demonstrating improved analgesic properties compared to traditional opioids. These compounds exhibited reduced side effects such as sedation and constipation, which are often problematic in opioid therapy .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound derivatives is essential for optimizing their pharmacological profiles. Variations in substituents on the piperidine ring can significantly influence binding affinity and selectivity for different receptor types.
- Research Findings : A systematic investigation into various derivatives showed that modifications at specific positions on the piperidine ring could enhance selectivity for MOR while reducing off-target effects. For example, compounds with fluorinated phenethyl groups displayed altered pKa values that correlated with improved receptor interactions under physiological conditions .
Analytical Applications
Beyond its pharmacological uses, this compound serves as an analytical reference standard in forensic science. Its derivatives are frequently encountered in seized materials related to illicit drug production.
- Case Study : The identification of N-phenyl-N-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide (acrylfentanyl) in seized capsules underscores the relevance of this compound in understanding new psychoactive substances. The compound's structural similarities to fentanyl derivatives highlight its potential risks and necessitate ongoing monitoring .
Toxicological Insights
Research has also focused on the toxicological implications of this compound derivatives. Understanding their metabolic pathways and potential toxicity is crucial for developing safer analgesics.
Prevalence Studies
Studies examining accidental overdose cases have revealed that novel synthetic opioids, including those derived from this compound, are increasingly prevalent in drug-related fatalities. This highlights the urgent need for regulatory frameworks to control these substances effectively.
Mechanism of Action
The mechanism of action of 1-Phenethylpiperidine involves its interaction with specific molecular targets, such as opioid receptors. It acts as an agonist at these receptors, leading to the activation of G-protein coupled pathways. This activation results in the modulation of calcium currents and the inhibition of voltage-dependent calcium channels, which are crucial for its analgesic effects .
Comparison with Similar Compounds
Key Findings:
- Fentanyl Analogs : Substituting the phenethyl group in this compound with a 4-phenylamide (as in fentanyl) shifts activity from σ2 antagonism to potent µ-opioid agonism .
- Receptor Specificity : Unlike fentanyl, this compound lacks µ-opioid activity but shows σ2 receptor antagonism, making it a candidate for cancer therapeutics .
- Bioefficacy : Gupta et al. (2013) demonstrated that N-(1-phenethyl-4-piperidinyl)propionanilide analogs exhibit variable potency in mice, with some derivatives exceeding fentanyl’s analgesic effects .
Physicochemical and Pharmacokinetic Properties
Biological Activity
1-Phenethylpiperidine (1-PP) is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
1-PP is characterized by a piperidine ring substituted with a phenethyl group. This structure contributes to its unique biological properties, including interactions with various receptors.
Biological Activity Overview
Research indicates that 1-PP and its derivatives exhibit notable biological activities:
- Opioid Receptor Ligands : 1-PP has been studied for its ability to bind to opioid receptors, particularly the μ-opioid receptor, which is crucial for pain relief. Some derivatives have shown selective binding affinity, making them potential candidates for developing new analgesics.
- Enzyme Inhibition : Early studies suggested that 1-PP could inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition is linked to analgesic effects but raises safety concerns due to potential cytotoxicity in heart tissue.
- Antimycobacterial Activity : Recent investigations have explored the efficacy of 1-PP derivatives against Mycobacterium tuberculosis (MTB). A series of compounds based on the this compound core demonstrated moderate activity against MTB, suggesting potential for anti-tuberculosis drug development .
The biological effects of 1-PP can be attributed to several mechanisms:
- Receptor Binding : The binding affinity of 1-PP to opioid receptors modulates pain perception and can influence other physiological processes.
- Cellular Effects : Studies have shown that certain derivatives can induce apoptosis in cancer cells, indicating potential anti-cancer properties alongside their analgesic effects.
Table 1: Biological Activity of this compound Derivatives
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| 4-Anilino-N-phenethylpiperidine | Contains an aniline group | Precursor for fentanyl |
| N-Phenethyl-4-piperidinone | A ketone derivative | Opioid receptor ligand |
| 4-Methoxy-N-phenethylpiperidine | Contains a methoxy group | Potential analgesic |
| N-(1-Pyridinyl)-N'-phenethylpiperazine | A piperazine derivative | Antidepressant properties |
This table summarizes key derivatives of 1-PP and their associated biological activities. The versatility in modifying the phenethyl group allows researchers to tailor compounds for specific therapeutic applications.
Case Study: Antimycobacterial Activity Assessment
A study synthesized a series of 14-diarylidene-1-phenethylpiperidine-4-one derivatives. These compounds were screened for their antimycobacterial activity against MTB using high-throughput screening methods. The most active compound exhibited a minimum inhibitory concentration (MIC) of 27 μM, indicating promising potential for further development as anti-tuberculosis agents .
Safety and Toxicology Concerns
Despite its therapeutic potential, concerns regarding the safety profile of 1-PP persist. Studies have indicated that certain derivatives may lead to cytotoxic effects in cardiac tissues, necessitating careful evaluation during drug development.
Q & A
Q. How can researchers ensure rigor when reporting negative or inconclusive results in this compound studies?
- Methodological Answer : Pre-register hypotheses (e.g., on Open Science Framework) and detail power calculations. Use sensitivity analyses to confirm methodological robustness. Discuss limitations (e.g., solubility issues) transparently, referencing guidelines from the Beilstein Journal of Organic Chemistry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
